molecular formula C16H17ClN2O2S B240759 2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B240759
M. Wt: 336.8 g/mol
InChI Key: QCOVZSWIZFLYDN-UHFFFAOYSA-N
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Description

2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1979. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide acts as an agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis. 2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide also modulates the activity of various ion channels and enzymes, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various ion channels and enzymes, which are involved in the regulation of various physiological processes. 2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has also been shown to have anti-inflammatory and analgesic effects, as well as potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which allows for the study of the endocannabinoid system and its role in various physiological processes. 2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is also highly selective for the CB1 receptor, which allows for the study of the effects of cannabinoids on specific physiological processes. However, 2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has several limitations for use in lab experiments. It is a synthetic compound, which may not accurately reflect the effects of natural cannabinoids found in cannabis. Additionally, 2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a potent psychoactive compound, which may make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for research on 2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide. One potential area of research is the development of new synthetic cannabinoids that are more selective for specific receptors and have fewer side effects. Another area of research is the study of the effects of cannabinoids on the immune system, and their potential therapeutic applications in the treatment of various diseases. Additionally, research on the endocannabinoid system and its role in various physiological processes is ongoing, and may lead to new insights into the mechanisms of action of cannabinoids.

Synthesis Methods

2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is synthesized through a multistep process that involves the condensation of 2-chlorobenzoyl chloride with 3-(dimethylamino)propanoic acid, followed by the reaction of the resulting intermediate with 4,5-dimethyl-3-thiophenecarboxylic acid chloride. The final product is obtained through purification by chromatography.

Scientific Research Applications

2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to be a potent agonist of the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. 2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has also been used to study the effects of cannabinoids on the immune system, as well as their potential therapeutic applications in the treatment of various diseases.

properties

Product Name

2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)propanoylamino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C16H17ClN2O2S/c1-9-10(2)22-16(14(9)15(18)21)19-13(20)8-7-11-5-3-4-6-12(11)17/h3-6H,7-8H2,1-2H3,(H2,18,21)(H,19,20)

InChI Key

QCOVZSWIZFLYDN-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCC2=CC=CC=C2Cl)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCC2=CC=CC=C2Cl)C

Origin of Product

United States

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